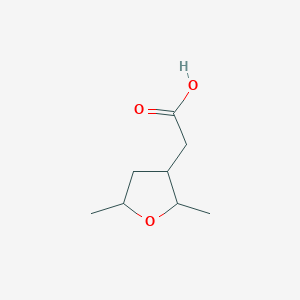
2-(2,5-Dimethyloxolan-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,5-Dimethyloxolan-3-yl)acetic acid” is a chemical compound with the CAS Number: 41644-31-9 . It has a molecular weight of 158.2 . The IUPAC name for this compound is 2-(5,5-dimethyltetrahydrofuran-3-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O3/c1-8(2)4-6(5-11-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Synthesis and Derivatives
Synthesis Routes : An efficient synthetic method for related compounds like 2-(1,2-dithiolan-3-yl)acetic acid has been established, demonstrating the potential for creating derivatives of 2-(2,5-dimethyloxolan-3-yl)acetic acid as well (Chen & Lawton, 1997).
Development of Organometallic Compounds : Research includes creating dimeric bis[dicarboxylatotetraorganodistannoxanes], indicating the potential for developing complex organometallic compounds using similar structures (Wen et al., 2005).
Chemical Reactions and Complexes
Suzuki-Miyaura Reaction Applications : The compound has been used in reactions to synthesize novel oxolan-2-one derivatives, showcasing its utility in organic synthesis (Ghochikyan et al., 2019).
Formation of Silver Complexes : Research into the conversion of similar structures into silver(I) complexes demonstrates the possibility for this compound to form novel metal complexes with potential applications in chemotherapy (Pellei et al., 2023).
Catalysis and Chemical Transformations
Catalyzed Condensations : The compound has potential applications in catalyzing condensations, such as those of glycerol with other chemicals, indicating its potential in creating novel platform chemicals (Deutsch et al., 2007).
Conformational Studies for Supramolecular Complexes : Studies on hydantoin-5-acetic acid and orotic acid, which share structural similarities, can inform the use of this compound in forming supramolecular complexes (Gerhardt et al., 2012).
Reactions with Amino Acids
- Formation of New Reaction Products : The reactivity of similar compounds with amino acids to form new products, as shown in studies, suggests potential biochemical applications (Pei et al., 2007).
Fluorescent Chemosensors
- Development as Chemosensors : Its derivatives have been used to create fluorescent chemosensors, indicating the potential for this compound in sensing applications (Shylaja et al., 2020).
Selective Esterifications
- Selective Esterification of Alcohols : Its derivatives have shown remarkable effects in the selective esterifications of primary alcohols, pointing towards its application in organic synthesis (Wang et al., 2012).
Safety and Hazards
The safety information available indicates that “2-(2,5-Dimethyloxolan-3-yl)acetic acid” is potentially dangerous. It has hazard statements H315, H318, and H335 , which correspond to causing skin irritation, causing serious eye damage, and may cause respiratory irritation, respectively. Precautionary measures should be taken when handling this compound .
特性
IUPAC Name |
2-(2,5-dimethyloxolan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-3-7(4-8(9)10)6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSGCWRJBXJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)
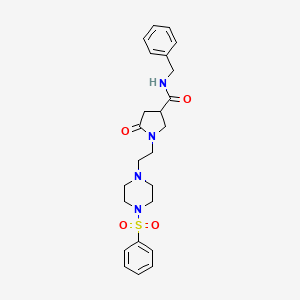
![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)

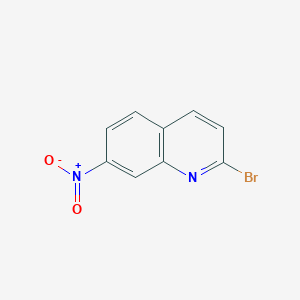
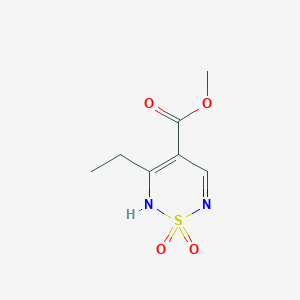
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

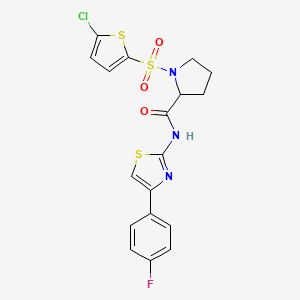
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
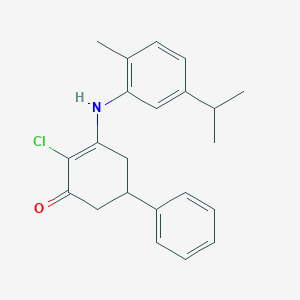
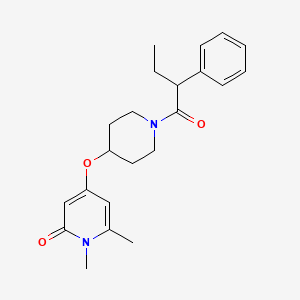
![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)